3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-9-7-10(2)14(13-9)20(17,18)12-6-4-5-11(8-12)19(3,15)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWGIKAUZWLSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole typically involves the reaction of 3-methylsulfonylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 3-methylsulfonylphenylhydrazine and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde . These intermediates are then subjected to condensation reactions under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazole and phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonylpyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, such as elongases, which are crucial for fatty acid metabolism. This inhibition can lead to therapeutic applications in metabolic disorders and obesity management .
Material Science
Polymerization Agents
this compound derivatives have been explored as agents in reversible addition-fragmentation chain transfer (RAFT) polymerization. These compounds facilitate the synthesis of polymers with controlled molecular weights and low dispersity. The versatility of these agents allows for the development of block copolymers and other complex polymer architectures, which are valuable in creating advanced materials with specific properties .
Photophysical Properties
The photophysical characteristics of sulfonylpyrazole compounds have been investigated for their potential use in optoelectronic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for organic solar cells and light-emitting diodes (LEDs). The stability and efficiency of these compounds in such applications are currently under study .
Agricultural Chemistry
Herbicidal Activity
Research has indicated that sulfonylpyrazole derivatives possess herbicidal properties, making them useful in agricultural applications. These compounds can inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops. The selectivity of these compounds is particularly beneficial for sustainable agriculture practices .
Summary Table of Applications
Case Studies
-
Anticancer Mechanism Study
A study investigating the mechanism of action of sulfonylpyrazole derivatives revealed their ability to induce cell cycle arrest at the G2/M phase, leading to apoptosis in breast cancer cell lines. This highlights the potential of these compounds as therapeutic agents in oncology. -
RAFT Polymerization Research
In a comprehensive study on RAFT polymerization using this compound derivatives, researchers demonstrated the successful synthesis of block copolymers with tailored properties for biomedical applications. -
Herbicidal Efficacy Trials
Field trials assessing the herbicidal activity of sulfonylpyrazole derivatives showed a significant reduction in weed biomass while maintaining crop yield, underscoring their potential for integrated pest management strategies.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with various enzymes and receptors, modulating their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Research Findings and Key Insights
Sulfonyl vs. Nitro Substituents : Sulfonyl groups enhance solubility and thermal stability compared to nitro groups but may reduce reactivity in electrophilic substitution reactions .
Fluorinated Analogs : Trifluoromethyl groups in pyrazoles improve bioactivity by increasing lipophilicity and metabolic resistance, though they may also elevate toxicity .
Crystal Engineering : Bulky substituents (e.g., 3-methylsulfonylphenyl) influence molecular packing, as seen in the twisted conformation of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole .
Biological Activity
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole (often abbreviated as DMSP) is a sulfonyl-containing pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of DMSP is . The compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, and a sulfonyl group linked to a 3-methylsulfonylphenyl moiety. This structural configuration is crucial for its biological activity.
DMSP's mechanism of action involves interactions with specific biological targets, particularly enzymes and receptors. Preliminary studies suggest that DMSP may act as an inhibitor of certain protein kinases, which are pivotal in various signaling pathways. The inhibition of these kinases can lead to altered cellular responses, including apoptosis and necroptosis, thereby influencing cell survival and proliferation.
Anticancer Properties
Research indicates that DMSP exhibits significant anticancer activity. In vitro studies have shown that DMSP can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interference with key signaling pathways involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.2 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.0 | Modulation of apoptotic pathways |
Anti-inflammatory Effects
DMSP has also demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of DMSP has been investigated in animal models. Data suggest that the compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1-2 hours. The half-life is approximately 6 hours, indicating a relatively short duration of action.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of DMSP on MCF-7 breast cancer cells. The results indicated that treatment with DMSP led to a dose-dependent decrease in cell viability and increased markers of apoptosis, including cleaved caspase-3 and PARP.
Study 2: Inflammation Model
In an animal model of acute inflammation induced by carrageenan, DMSP significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with DMSP.
Q & A
Basic Research Questions
Q. How can the synthesis of 3,5-dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole be optimized for improved yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonylation of pyrazole precursors under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use of mild bases (e.g., triethylamine) to neutralize acidic byproducts and stabilize intermediates .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methylsulfonyl groups deshield adjacent protons) .
- FT-IR : Confirm sulfonyl (SO₂) stretches at ~1150–1300 cm⁻¹ .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Experimental design :
- pH stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC at 24/48/72 hours. Sulfonyl groups are hydrolytically stable in neutral to mildly acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C; sulfonyl derivatives typically decompose above 200°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the sulfonylpyrazole core?
- DFT parameters :
- Basis sets : B3LYP/6-311G(d,p) optimizes geometry and electronic properties (e.g., frontier orbitals for nucleophilic/electrophilic sites) .
- Solvent effects : Include PCM models to simulate reaction environments (e.g., DMSO) .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations?
- Case example : If NMR suggests conformational flexibility but X-ray shows a rigid structure:
- Dynamic NMR : Probe temperature-dependent shifts to identify fluxional behavior .
- Twinned data refinement : Use SHELXL to model disorder or pseudosymmetry in crystals .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Systematic modifications :
- Sulfonyl group replacement : Compare with methylsulfone or aryl-sulfonamide analogs to assess steric/electronic effects on target binding .
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate π-π stacking in enzyme active sites .
- Biological assays : Pair SAR with in vitro cytotoxicity (MTT assay) and oxidative stress profiling (TAC/TOS) .
Q. What experimental approaches validate the role of sulfonyl groups in mediating enzyme inhibition?
- Kinetic studies :
- Enzyme assays : Measure IC₅₀ shifts using COX-2 or carbonic anhydrase isoforms; sulfonylpyrazoles often act as competitive inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven interactions .
Q. How can conflicting biological activity data from different cell lines be reconciled?
- Methodological adjustments :
- Cell line profiling : Compare permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .
- Redox environment : Adjust TAC/TOS assays to account for cell-specific oxidative stress responses .
- Statistical analysis : Use multivariate regression to isolate compound-specific effects from cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
